D2624 is an experimental anticonvulsant agent belonging to a novel series of compounds related to lidocaine. [] It was investigated for its potential to treat seizure disorders. While initial research showed promise, D2624 itself is not detected in plasma after oral administration in humans. [] Instead, it undergoes extensive metabolism, primarily yielding two metabolites: D3017 (the primary alcohol) and 2,6-dimethylaniline (2,6-DMA). []
Oxidation: D2624 is metabolized to D3017 through an NADPH-dependent oxidation reaction, primarily occurring in the liver. [] Both rat and human liver microsomes can catalyze this reaction. []
Hydrolysis: D2624 and D3017 can both undergo amide bond hydrolysis to yield 2,6-DMA. [] This hydrolysis is NADPH-independent, suggesting the involvement of amidase enzymes. []
Other Metabolic Pathways: In rats, D3017 can be further metabolized to D3270, its carboxylic acid derivative. [] This metabolite is primarily found in urine. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8